![molecular formula C8H13N3 B13325374 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13325374.png)
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is a heterocyclic compound that belongs to the class of pyrazoloazepines This compound is characterized by a fused ring system consisting of a pyrazole ring and an azepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-5-formylpyrazol-4-amines with 1,3-cyclohexanediones in an AcOH–1,4-dioxane medium in the presence of pyrrolidine . This reaction leads to the formation of pyrazolo[4,3-b]quinolin-8-one derivatives, which can be further converted into the desired compound through subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[4,3-b]quinolin-8-one: A related compound with a similar fused ring system.
Pyrido[3,2-b]azepine: Another heterocyclic compound with a comparable structure but different ring fusion.
Tetrahydrobenzo[b]azepine: A compound with a benzene ring fused to an azepine ring, used in cardiovascular treatments.
Uniqueness
2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is unique due to its specific ring fusion and the presence of a methyl group at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine |
InChI |
InChI=1S/C8H13N3/c1-11-6-7-2-4-9-5-3-8(7)10-11/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
DEBFBRYUKYTKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2CCNCCC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


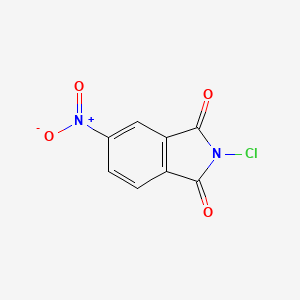
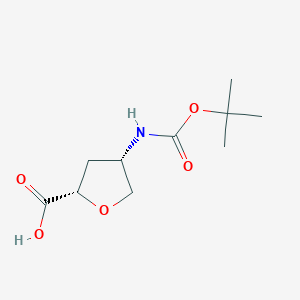
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
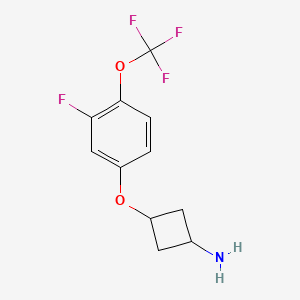
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)
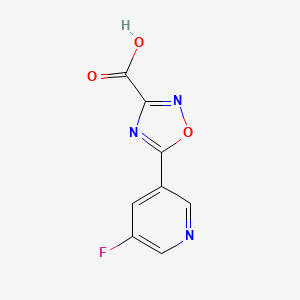
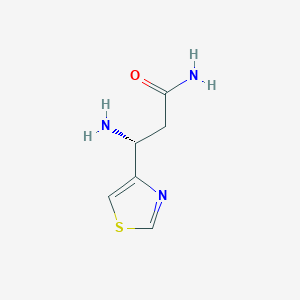
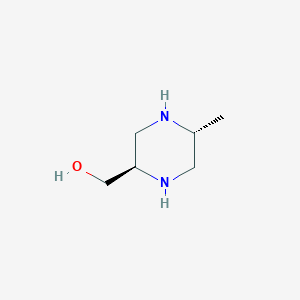
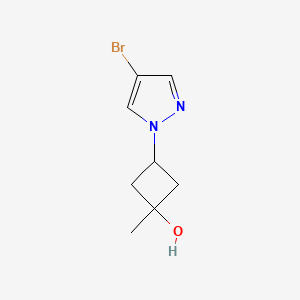


![2-Methyl-4-[(3-methylphenyl)methoxy]aniline](/img/structure/B13325360.png)
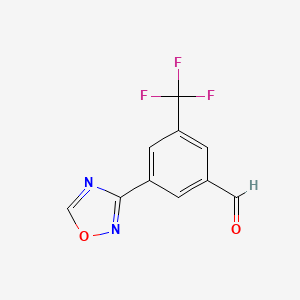
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
